molecular formula C8H11N3O2 B1430544 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 1797804-30-8

6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1430544
M. Wt: 181.19 g/mol
InChI Key: GCRQGEULKOMTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They have been used in the design and synthesis of various compounds for different therapeutic purposes .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the optimization of lipophilic substitution within a series of compounds . For example, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives often involve the optimization of lipophilic substitution within a series of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are often analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Safety And Hazards

The safety and hazards of pyrimidine derivatives are often evaluated through cytotoxicity assays on cells. For example, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .

Future Directions

The future directions in the research of pyrimidine derivatives often involve the development of novel scaffolds of compounds for therapeutic purposes .

properties

IUPAC Name

6-pyrrolidin-1-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-7-5-6(9-8(13)10-7)11-3-1-2-4-11/h5H,1-4H2,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRQGEULKOMTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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